molecular formula C19H17BrO3 B8332743 3-[1-(4-Bromophenyl)-2-methylpropyl]-4-hydroxycoumarin

3-[1-(4-Bromophenyl)-2-methylpropyl]-4-hydroxycoumarin

Cat. No. B8332743
M. Wt: 373.2 g/mol
InChI Key: KGDWLSFLMSFPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-Bromophenyl)-2-methylpropyl]-4-hydroxycoumarin is a useful research compound. Its molecular formula is C19H17BrO3 and its molecular weight is 373.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(4-Bromophenyl)-2-methylpropyl]-4-hydroxycoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(4-Bromophenyl)-2-methylpropyl]-4-hydroxycoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[1-(4-Bromophenyl)-2-methylpropyl]-4-hydroxycoumarin

Molecular Formula

C19H17BrO3

Molecular Weight

373.2 g/mol

IUPAC Name

3-[1-(4-bromophenyl)-2-methylpropyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C19H17BrO3/c1-11(2)16(12-7-9-13(20)10-8-12)17-18(21)14-5-3-4-6-15(14)23-19(17)22/h3-11,16,21H,1-2H3

InChI Key

KGDWLSFLMSFPSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Br)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a flame-dried flask containing a near-solution of 324 mg of 4-hydroxycoumarin and 573 mg of 1-(4-bromophenyl)-2-methylpropan-1-ol of Preparation 14 in 10 mL of dioxane under an argon atmosphere is added 1.2 mL of boron trifluoride etherate. The resulting yellow solution is left to stir at room temperature overnight. The volatiles are removed and the residue is partioned between diethyl ether and 1N sodium hydroxide. The basic aqueous phase is washed with diethyl ether and acidified to pH=1 with 6N hydrochloric acid. The resulting precipitant is repeatedly extracted with dichloromethane (methanol-chloroform co-solvents). The combined dichloromethane extracts are washed once with dilute sodium bicarbonate to remove most of the unreacted 4-hydroxycoumarin, then brine, dried (magnesium sulfate), and finally concentrated under reduced pressure. The residue is adsorbed onto silica and flash column chromatographed with 50% to 60% ethyl acetate in hexanes to yield 28 mg of the title product as a tan solid.
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